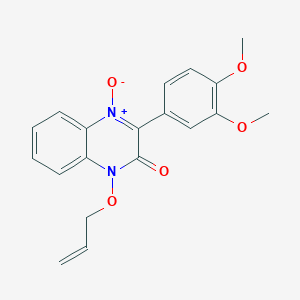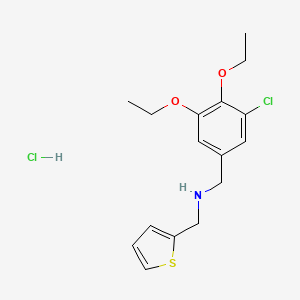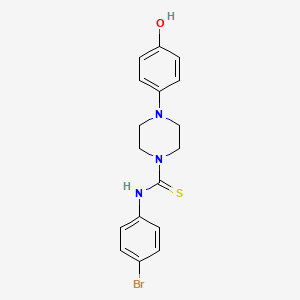
N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
Mécanisme D'action
BPTES acts as a selective and potent inhibitor of glutaminase, which catalyzes the conversion of glutamine to glutamate in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to induce cell death in cancer cells through the activation of the mitochondrial apoptosis pathway.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. BPTES has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BPTES in laboratory experiments has several advantages, including its selectivity for cancer cells, potent inhibition of glutaminase, and potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, such as its low solubility in water and potential for off-target effects.
Orientations Futures
There are several future directions for the use of BPTES in scientific research. One potential application is the development of combination therapies with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Additionally, the use of BPTES in other diseases, such as neurological disorders, is an area of active research.
In conclusion, N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that has shown promise as a potential therapeutic agent for cancer treatment. Its selective inhibition of glutaminase and ability to induce cell death in cancer cells make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations in cancer treatment and other disease applications.
Applications De Recherche Scientifique
The use of N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide in scientific research has been mainly focused on its potential as a therapeutic agent for cancer treatment. Glutaminase is an enzyme that is overexpressed in many cancer cells and is essential for their survival. BPTES has been shown to inhibit glutaminase activity, leading to a decrease in cancer cell proliferation and tumor growth.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS/c18-13-1-3-14(4-2-13)19-17(23)21-11-9-20(10-12-21)15-5-7-16(22)8-6-15/h1-8,22H,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXWEPNHFZIKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



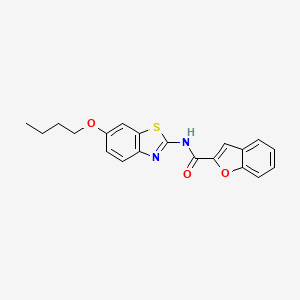
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)
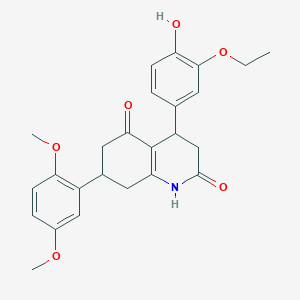
![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
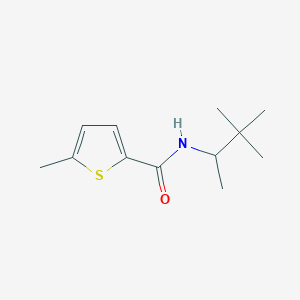
![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)
